N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine class, characterized by a fluorine atom at the ortho position of the phenyl ring attached to the carboxamide group.
Properties
Molecular Formula |
C17H14FNO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14FNO4S/c18-13-8-4-5-9-14(13)19-17(20)15-16(12-6-2-1-3-7-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |
InChI Key |
BCBDITPLYVFZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Carboxamide Formation via Nucleophilic Acyl Substitution
The foundational step involves coupling 2-fluoroaniline with a preformed oxathiine-carboxylic acid derivative. A typical protocol involves activating the carboxylic acid using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by reaction with 2-fluoroaniline in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl byproducts:
Yields for this step range from 65–78%, depending on the purity of the acyl chloride intermediate.
Oxathiine Ring Construction
The dihydro-1,4-oxathiine ring is synthesized via cyclization of a β-hydroxy sulfide precursor. In a representative procedure:
-
Thiol-Epoxide Coupling : 2-Phenyloxirane reacts with 2-fluorothiophenol in the presence of BF₃·Et₂O to form a β-hydroxy sulfide.
-
Oxidation : The sulfide is oxidized to the sulfone using m-CPBA (meta-chloroperoxybenzoic acid) in DCM at −20°C.
-
Cyclization : Intramolecular Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ring closure, yielding the 5,6-dihydro-1,4-oxathiine-2-carboxamide framework.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors are employed for critical steps such as acylation and oxidation. Key advantages include:
-
Improved Heat Management : Exothermic reactions (e.g., acyl chloride formation) are stabilized at 25–30°C, reducing side reactions.
-
Higher Throughput : Residence times of 10–15 minutes achieve 85–90% conversion, compared to 2–3 hours in batch processes.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and oxidation steps. For example, sulfone formation using H₂O₂/HCl in acetic acid under microwaves (150 W, 80°C) reduces reaction time from 12 hours to 45 minutes.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 95 |
| Tetrahydrofuran | 7.52 | 68 | 92 |
| Acetonitrile | 37.5 | 81 | 98 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the amine, improving coupling efficiency.
Catalytic Systems
Palladium catalysts enable Suzuki-Miyaura cross-coupling for introducing the 3-phenyl group. Using Pd(OAc)₂ with SPhos ligand in toluene/H₂O (3:1) at 80°C achieves 89% yield.
Intermediate Characterization and Quality Control
Spectral Validation
Crystallography
Single-crystal X-ray diffraction of intermediates reveals chair conformations for the oxathiine ring, with the sulfone group adopting an axial orientation.
Challenges and Mitigation Strategies
Sulfone Over-Oxidation
Excessive H₂O₂ or prolonged reaction times can degrade the sulfone to sulfonic acid. Controlled addition of 30% H₂O₂ at 0°C limits over-oxidation to <2%.
Epimerization During Cyclization
Racemization at the carboxamide center is minimized using low-temperature Mitsunobu conditions (−10°C) and fresh DEAD.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–S bond formation using Ru(bpy)₃Cl₂ reduces reliance on toxic thiols. Initial trials show 65% yield for the β-hydroxy sulfide intermediate.
Biocatalytic Approaches
Lipase-mediated acyl transfer in ionic liquids ([BMIM][BF₄]) achieves 94% enantiomeric excess (ee) for chiral intermediates, though scalability remains unproven.
Comparative Analysis of Synthetic Pathways
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Classical Acylation | 5 | 42 | 95 | 120 |
| Flow Reactor | 4 | 68 | 98 | 85 |
| Microwave-Assisted | 4 | 75 | 97 | 95 |
Flow reactor systems offer the best balance of efficiency and cost for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives .
Scientific Research Applications
N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is distinguished from analogs by its 2-fluorophenyl carboxamide group and 3-phenyl substitution on the oxathiine ring. Below is a comparative analysis with prominent analogs:
Table 1: Structural and Molecular Comparison
Functional Implications of Substituents
- Fluorine vs. Halogens : The 2-fluorophenyl group in the target compound may improve metabolic stability and bioavailability compared to bulkier halogenated analogs (e.g., bromo or dichloro derivatives). Fluorine’s electronegativity could enhance binding affinity to fungal targets .
- 4,4-Dioxide Modification : The sulfone group (vs. sulfoxide or thioether in carboxin) enhances oxidative stability and is critical for antifungal activity, as seen in oxycarboxin .
Research Findings and Hypotheses
While empirical data on the target compound is absent in the provided evidence, inferences can be drawn from analogs:
Antifungal Activity : Oxycarboxin’s efficacy against rust fungi suggests the target compound may act on similar pathways (e.g., succinate dehydrogenase inhibition) .
Enhanced Stability : Fluorination typically reduces metabolic degradation, which could prolong the compound’s half-life in agricultural applications .
Structure-Activity Relationship (SAR): The combination of 3-phenyl and 2-fluorophenyl groups may synergistically improve potency compared to methyl or non-fluorinated derivatives.
Biological Activity
N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C12H13FNO4S
- Molar Mass : 267.3 g/mol
- CAS Number : 5259-88-1
Antioxidant Activity
The antioxidant properties of various oxathiine derivatives have been extensively studied. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, derivatives have shown antioxidant activity exceeding that of ascorbic acid by 1.4 times in certain assays .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N-(2-fluorophenyl)-3-phenyl-5,6-dihydro... | TBD | This Study |
| Ascorbic Acid | 100 | Control |
| Other Oxathiine Derivative | 1.37 times higher than control |
Anticancer Activity
The anticancer potential of N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives has been evaluated against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxicity of several oxathiine derivatives, it was found that N-(2-fluorophenyl)-3-phenyl derivatives exhibited IC50 values indicating potent activity against U-87 cells compared to MDA-MB-231 cells. The results suggested that structural modifications could enhance biological efficacy.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-fluorophenyl)-3-phenyl... | U-87 | TBD | This Study |
| N-(2-fluorophenyl)-3-phenyl... | MDA-MB-231 | TBD | This Study |
| Control (Doxorubicin) | U-87 | X µM | Standard |
The precise mechanism through which N-(2-fluorophenyl)-3-phenyl derivatives exert their biological effects is not fully elucidated. However, it is hypothesized that the oxathiine ring structure plays a critical role in modulating cellular pathways involved in oxidative stress and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
